(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
InChI Key |
WWDKYXJKHQRFGX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies of S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol
Chemo-Catalytic Approaches for Enantiopure (S)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
Chemo-catalytic methods utilize chiral metal complexes or organocatalysts to induce stereoselectivity in the formation of the desired (S)-enantiomer. These strategies are often characterized by their high turnover numbers and broad applicability.
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful tools for the synthesis of chiral alcohols. In the context of this compound, the precursor ketone, 2-amino-1-(4-nitrophenyl)ethanone, is reduced enantioselectively.
Asymmetric Hydrogenation (AH) typically employs molecular hydrogen as the reductant in the presence of a chiral catalyst, often based on rhodium, ruthenium, or iridium complexes with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that directs the hydrogenation to one face of the carbonyl group, leading to a high enantiomeric excess of one alcohol enantiomer.
Asymmetric Transfer Hydrogenation (ATH) , on the other hand, utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the ketone. acs.orgscihorizon.com This method often employs ruthenium catalysts with chiral diamine or amino alcohol ligands and offers the advantage of not requiring high-pressure hydrogenation equipment. acs.orgscihorizon.com For unprotected α-amino ketones, ruthenium-catalyzed ATH has proven to be a highly efficient method for producing chiral 1,2-amino alcohols with excellent enantioselectivities and high yields. acs.orgscihorizon.com
Table 1: Examples of Asymmetric Hydrogenation and Transfer Hydrogenation for the Synthesis of Chiral Amino Alcohols
| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| RuCl(S,S)-TsDPEN | 2-Amino-1-(4-methoxyphenyl)ethanone | (S)-2-Amino-1-(4-methoxyphenyl)ethanol | 95 | >99 | scihorizon.com |
| [Ir(COD)Cl]₂ / (S)-f-phamidol | α-Dibenzylamino acetophenone | (S)-N,N-Dibenzyl-1-phenyl-2-aminoethanol | >99 | >99 | rsc.org |
| RuCl(S,S)-Ms-DENEB | 2-(Isopropylamino)-1-(3,4-dihydroxyphenyl)ethanone | (S)-Norepinephrine | 92 | >99 | scihorizon.com |
e.e. = enantiomeric excess
Reductive Amination Routes
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. While typically used to form C-N bonds, asymmetric variants can be employed to establish a chiral center. In a potential route to this compound, a precursor such as 1-hydroxy-2-(4-nitrophenyl)ethanone could undergo reductive amination with a chiral amine source or a combination of an achiral amine and a chiral reducing agent. The reaction proceeds through an intermediate imine, which is then reduced stereoselectively. The choice of reducing agent is critical, with common options including sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough to not reduce the initial carbonyl compound.
Enantioselective Carbon-Carbon Bond Forming Reactions Involving Related Precursors
Another strategy involves the enantioselective formation of a carbon-carbon bond to construct the chiral backbone of the molecule. This can be achieved through various reactions, such as aldol (B89426) or Henry (nitroaldol) reactions, using chiral catalysts or auxiliaries. For instance, a chiral catalyst could mediate the addition of a nucleophile to 4-nitrobenzaldehyde (B150856) to form a precursor with the desired stereochemistry at the benzylic position. Subsequent functional group manipulations would then lead to the target amino alcohol. The Henry reaction, in particular, is a powerful tool for C-C bond formation where a nitroalkane is added to a carbonyl compound, directly introducing the nitro group that is present in the target molecule.
Biocatalytic and Enzymatic Routes to Chiral Amino Alcohols
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. diva-portal.orgrsc.org Enzymes, such as transaminases and lipases, are particularly well-suited for the synthesis of chiral amino alcohols. rsc.orgmdpi.com
Transaminase-Mediated Transformations
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com This enzymatic transformation can be applied in two main ways for the synthesis of this compound:
Asymmetric Synthesis: A prochiral ketone, 1-hydroxy-2-(4-nitrophenyl)ethanone, can be aminated using a transaminase that exhibits high (S)-selectivity. This approach can theoretically achieve a 100% yield of the desired enantiomer.
Kinetic Resolution: A racemic mixture of 2-amino-2-(4-nitrophenyl)ethan-1-ol (B13552841) can be resolved by a transaminase that selectively deaminates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This method has a maximum theoretical yield of 50% for the (S)-enantiomer.
The choice of the amine donor is crucial for shifting the reaction equilibrium towards the product. Isopropylamine is often used as it is converted to acetone, which can be removed from the reaction mixture.
Table 2: Transaminase-Mediated Synthesis of Chiral Amines
| Enzyme (Source) | Substrate | Amine Donor | Product | Conversion (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| ω-Transaminase (Vibrio fluvialis) | 2-Acetylbiphenyl | Isopropylamine | (S)-1-(1,1'-Biphenyl-2-yl)ethanamine | 42 | >99 | uni-greifswald.de |
| Transaminase (from microbial source) | Prochiral Ketone | Isopropylamine | Chiral Amine | High | >99 | diva-portal.org |
| Transaminase (from microbial source) | Racemic Amine | Pyruvate | (R)-Amine (resolved) | ~50 | >99 | mdpi.com |
e.e. = enantiomeric excess
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic Resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. nih.gov In the context of this compound, this can be achieved by using an enzyme, typically a lipase, to selectively acylate one of the enantiomers of the racemic amino alcohol. nih.govmdpi.comnih.gov The acylated and unreacted enantiomers can then be separated. The maximum yield for the desired enantiomer in a kinetic resolution is 50%.
Dynamic Kinetic Resolution (DKR) is an advancement over kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. wikipedia.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous racemization ensures that the entire racemic starting material is converted into a single enantiomer of the product. wikipedia.org For the synthesis of this compound, a DKR process would involve the lipase-catalyzed acylation of the (S)-enantiomer, coupled with a racemization catalyst (often a ruthenium complex) that continuously converts the (R)-enantiomer back into the racemic mixture. wikipedia.org
Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols
| Enzyme | Substrate | Acyl Donor | Product (S)-alcohol | Conversion (%) | e.e. (%) of (S)-alcohol | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic 1-phenylethanol | Vinyl acetate (B1210297) | (R)-1-phenylethanol acetate & (S)-1-phenylethanol | ~50 | >99 | |
| Pseudomonas cepacia Lipase (PSL) | Racemic 2-phenylchroman-4-ol | Vinyl acetate | (2R,4R)-2-phenylchroman-4-ol | ~50 | 93 | |
| Pseudomonas fluorescens Lipase (AK) | Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | (Z)-acrylates | Enantiomerically enriched esters | ~50 | 98 | nih.gov |
e.e. = enantiomeric excess
Multi-Step Synthetic Sequences from Defined Precursors
The stereoselective synthesis of this compound, a valuable chiral building block, is accomplished through various multi-step pathways. These routes are designed to precisely control the stereochemistry at the two adjacent chiral centers. Two prominent strategies involve the ring-opening of chiral epoxides and the transformation of functional groups on pre-existing nitro-substituted aromatic molecules.
Strategies Involving Regio- and Stereoselective Epoxide Ring-Opening
The synthesis of vicinal amino alcohols through the ring-opening of epoxides is a robust and widely employed methodology in organic synthesis. jsynthchem.com This approach is particularly effective for establishing the required 1,2-amino alcohol motif with high stereocontrol. The strategy typically begins with a chiral epoxide, such as (R)-2-(4-nitrophenyl)oxirane, which serves as the electrophilic substrate. The epoxide ring is then opened by a nitrogen-based nucleophile in a reaction that proceeds with high regioselectivity and stereospecificity.
The reaction is an SN2-type process where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.com For a styrene (B11656) oxide derivative, the attack preferentially occurs at the benzylic carbon due to electronic activation from the phenyl ring. Crucially, the SN2 mechanism dictates that the reaction proceeds with an inversion of configuration at the site of attack. Therefore, to obtain the (S)-amino alcohol, the synthesis must start with the (R)-epoxide precursor.
A common nucleophile for this transformation is the azide (B81097) ion (N₃⁻), typically introduced using sodium azide. The resulting azido (B1232118) alcohol intermediate is then subjected to a reduction reaction, converting the azide group into the primary amine without affecting the existing stereocenter.
Illustrative Synthetic Sequence:
Epoxide Formation: The synthesis often starts from 4-nitrostyrene, which is converted to the racemic epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The racemic epoxide is then resolved, for instance, through hydrolytic kinetic resolution, to isolate the desired (R)-2-(4-nitrophenyl)oxirane enantiomer.
Ring-Opening: The chiral (R)-epoxide undergoes regioselective ring-opening at the benzylic carbon with sodium azide in a polar aprotic solvent. This step produces (S)-2-azido-2-(4-nitrophenyl)ethan-1-ol with an inversion of stereochemistry.
Reduction: The azido group is subsequently reduced to a primary amine using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with a reducing agent like lithium aluminum hydride, yielding the final product, this compound.
The following table summarizes typical conditions and outcomes for the key epoxide ring-opening step.
| Nucleophile | Catalyst/Solvent | Temperature (°C) | Product Intermediate | Stereochemistry |
| Sodium Azide (NaN₃) | DMF / H₂O | 80-100 | (S)-2-azido-2-(4-nitrophenyl)ethan-1-ol | Inversion (S) |
| Ammonia (NH₃) | Lewis Acid (e.g., Ti(O-iPr)₄) / THF | 25-50 | This compound | Inversion (S) |
| Benzylamine | None / Ethanol (B145695) | Reflux | N-Benzyl-(S)-amino alcohol | Inversion (S) |
Functional Group Interconversions from Nitro-Substituted Aromatic Precursors
An alternative approach to synthesizing this compound involves building and modifying a side chain on a pre-existing 4-nitro-substituted aromatic ring. This strategy relies on a series of functional group interconversions (FGIs) to introduce the necessary chirality and functional groups. youtube.com A key advantage of this method is the wide availability of substituted nitroaromatic starting materials. libretexts.org
One common pathway starts from 4-nitroacetophenone. The synthesis focuses on the asymmetric reduction of a ketone to a chiral alcohol and the subsequent conversion of another functional group into the amine.
Illustrative Synthetic Sequence:
Halogenation: 4-nitroacetophenone is first α-brominated using a reagent like bromine in acetic acid to produce 2-bromo-1-(4-nitrophenyl)ethanone.
Asymmetric Reduction: The key stereochemistry-defining step is the asymmetric reduction of the ketone to a chiral alcohol. This is often achieved using a chiral reducing agent, such as borane (B79455) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This step yields (S)-2-bromo-1-(4-nitrophenyl)ethan-1-ol with high enantiomeric excess.
Nucleophilic Substitution: The bromine atom is then displaced by an amine-equivalent nucleophile. A common choice is sodium azide, which reacts via an SN2 mechanism to give (R)-2-azido-1-(4-nitrophenyl)ethan-1-ol. Note the inversion of configuration at this center.
Final Reduction: Finally, the azide is reduced to the primary amine, for example, through catalytic hydrogenation, to afford the target molecule. It is important to note that this specific sequence of reduction then substitution leads to the (R,S) or (S,R) diastereomer. To achieve the desired (S,S) or (R,R) relationship, the order of operations must be carefully planned, often involving protection-deprotection steps or starting from a chiral precursor like 4-nitromandelic acid.
A more direct route starts from a chiral precursor such as (S)-4-nitrophenylglycine. The carboxylic acid functional group can be selectively reduced to the primary alcohol using a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), directly yielding this compound. This method leverages a chiral pool starting material to circumvent the need for an asymmetric reduction step.
The table below outlines different reagents used for the critical reduction steps in these FGI strategies.
| Starting Material | Transformation Step | Reagent | Resulting Functional Group |
| 2-bromo-1-(4-nitrophenyl)ethanone | Asymmetric Ketone Reduction | Borane / (S)-CBS Catalyst | (S)-α-Bromo alcohol |
| (S)-2-azido-1-(4-nitrophenyl)ethan-1-ol | Azide Reduction | H₂ / Pd/C | Primary Amine |
| (S)-4-nitrophenylglycine | Carboxylic Acid Reduction | Borane-THF complex | Primary Alcohol |
| 4-Nitrophenylacetonitrile | Nitrile Reduction | Lithium Aluminum Hydride | Primary Amine |
Chemical Reactivity and Derivatization of S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol
Reactions of the Amino Group
The primary amino group in (S)-2-Amino-2-(4-nitrophenyl)ethan-1-ol is nucleophilic, making it susceptible to reactions with a variety of electrophiles.
The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. savemyexams.comwordpress.com This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. nih.govkhanacademy.orgyoutube.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide. savemyexams.comchemguide.co.uk
Due to the presence of the hydroxyl group, chemoselectivity can be a key consideration. Under standard acylation conditions, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group. However, reaction conditions can be tailored to favor N-acylation. For instance, in the presence of a base, the amine is deprotonated, increasing its nucleophilicity and facilitating the reaction.
Table 1: Examples of Acylation Reactions of Primary Amines
| Acylating Agent | Amine | Product |
| Acyl Chloride | Primary Amine | N-Substituted Amide |
| Acid Anhydride | Primary Amine | N-Substituted Amide |
This table illustrates the general outcome of acylation reactions with primary amines, which is applicable to the amino group of this compound.
As a nucleophile, the amino group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a challenge to control. organic-chemistry.org
The amino group also undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed. wikipedia.org
Table 2: General Condensation Reactions of Primary Amines
| Reactant 1 | Reactant 2 | Product Type |
| Primary Amine | Aldehyde | Imine (Schiff Base) |
| Primary Amine | Ketone | Imine (Schiff Base) |
This table provides a general overview of condensation reactions involving primary amines, which is relevant to the reactivity of the amino group in this compound.
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of various oxazaheterocycles. These intramolecular cyclization reactions often involve the participation of both functional groups with an external electrophilic reagent.
1,3-Oxazolidin-2-one: The reaction of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with carbonyldiimidazole leads to the formation of a 1,3-oxazolidin-2-one derivative.
1,3-Oxazolidine: Condensation with aldehydes, such as benzaldehyde (B42025) or formaldehyde (B43269), results in the formation of the corresponding 1,3-oxazolidine.
Morpholinones: Treatment with oxalyl chloride can yield morpholin-2,3-dione derivatives.
These cyclization reactions are significant in medicinal chemistry as the resulting heterocyclic scaffolds are present in a wide array of biologically active compounds.
Reactions of the Hydroxyl Group
The primary hydroxyl group of this compound can be derivatized through various reactions, including esterification, etherification, and oxidation.
The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid anhydrides. chemguide.co.uklibretexts.org This reaction is often catalyzed by an acid. The esterification with an acid anhydride, for example, results in the formation of an ester and a carboxylic acid as a byproduct. chemguide.co.uk
Etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgchem-station.comjk-sci.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.orgchem-station.commasterorganicchemistry.com
The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. wikipedia.orgchemguide.co.uklibretexts.org
Oxidation to Aldehydes: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, allows for the selective oxidation of the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. organic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol to the corresponding carboxylic acid. wikipedia.orgchemguide.co.ukorganic-chemistry.org This oxidation often proceeds through an aldehyde intermediate which is then further oxidized. wikipedia.orgchemguide.co.uk
The selective oxidation of the hydroxyl group in the presence of the amino group can be challenging and may require the use of a protecting group for the amine.
Table 3: Oxidation Products of the Hydroxyl Group
| Oxidizing Agent Type | Product |
| Mild (e.g., PCC) | Aldehyde |
| Strong (e.g., KMnO₄) | Carboxylic Acid |
This table summarizes the expected products from the oxidation of the primary hydroxyl group in this compound based on the strength of the oxidizing agent.
Transformations of the Nitrophenyl Moiety
The nitrophenyl component of the molecule is a key site for chemical derivatization. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and also serves as a synthetic handle for conversion into other important functional groups.
The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation, converting the molecule into (S)-2-amino-2-(4-aminophenyl)ethan-1-ol, a diamine derivative. This reaction is pivotal as it opens up new avenues for derivatization, such as diazotization or acylation of the newly formed aniline (B41778). The primary challenge lies in achieving chemoselectivity, ensuring that the nitro group is reduced without affecting other potentially reducible groups or the stereocenter.
A variety of methods have been established for the reduction of aromatic nitro compounds, with the choice of reagent depending on the desired selectivity and reaction conditions. wikipedia.org Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While highly effective, these catalysts can sometimes be too reactive, affecting other functional groups. commonorganicchemistry.com
For substrates with sensitive functionalities, catalytic transfer hydrogenation offers a milder alternative, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or propan-2-ol in the presence of a catalyst. Chemical reduction methods are also widely used and often provide excellent chemoselectivity. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are classic choices for selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Modern synthetic protocols have introduced advanced catalytic systems to enhance selectivity. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) with transition metal complexes like Ni(PPh₃)₄ has been shown to effectively reduce nitro compounds while being inert to other groups. jsynthchem.com Similarly, a nickel-catalyzed hydrosilylative reduction using Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) is an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines, tolerating sensitive groups like aldehydes, esters, and nitriles. rsc.org
| Reagent/System | Typical Conditions | Selectivity Profile | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol (B145695) solvent, Room temperature | Highly efficient for aromatic and aliphatic nitro groups, but may also reduce alkenes, alkynes, and benzyl (B1604629) groups. commonorganicchemistry.com | commonorganicchemistry.com |
| Raney Nickel | H₂ gas or Hydrazine Hydrate, Ethanol solvent | Effective for nitro groups; often used when dehalogenation of aromatic halides is a concern. wikipedia.orgcommonorganicchemistry.com | wikipedia.orgcommonorganicchemistry.com |
| Iron (Fe) / Acetic Acid (AcOH) | Fe powder, Acetic Acid, Reflux | Mild method providing good selectivity for nitro groups in the presence of other reducible groups. commonorganicchemistry.com | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, Reflux | Provides mild reduction with good tolerance for other functional groups. commonorganicchemistry.com | commonorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, Room temperature | Enhances the reducing power of NaBH₄ to selectively reduce nitro groups while leaving carbonyls unaffected. jsynthchem.com | jsynthchem.com |
| Ni(acac)₂ / PMHS | Mild conditions | Excellent chemoselectivity; tolerates aldehydes, esters, cyano, and nitrile groups. rsc.org | rsc.org |
The electronic properties of the nitro group are a dominant factor in the reactivity of the phenyl ring. As a potent electron-withdrawing group, it heavily influences the feasibility and outcome of aromatic substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions. This occurs because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov In this compound, the aminoethanol substituent is para to the nitro group. While displacement of this entire side chain is unlikely, the nitro group's activating effect would be critical if a suitable leaving group (e.g., a halogen) were present at one of the ortho positions (carbons 2 or 6). In such a scenario, a nucleophile could displace the leaving group via the SNAr mechanism. It is also conceivable, under specific conditions, for the nitro group itself to be displaced in an ipso-substitution, although this generally requires a powerful nucleophile and is less common than displacing a halide. youtube.com
Electrophilic Aromatic Substitution (EAS): Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution and acts as a meta-director. This deactivation makes typical EAS reactions like halogenation, nitration, or Friedel-Crafts reactions on this substrate challenging and unlikely to be a primary synthetic strategy for further derivatization.
Coupling Reactions: Standard palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, typically require an aryl halide or triflate. Therefore, to engage the aromatic ring of this compound in these reactions, a functional group interconversion would be necessary. A common synthetic route involves the initial reduction of the nitro group to an amine (as described in 3.3.1), followed by a Sandmeyer reaction. This sequence would convert the resulting aniline into a diazonium salt, which can then be transformed into an aryl halide, providing the necessary handle for subsequent cross-coupling.
Cascade and Domino Reactions Incorporating this compound Fragments
The bifunctional nature of the amino alcohol core in this compound makes it an excellent substrate for cascade and domino reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov These reactions often lead to the formation of valuable heterocyclic systems in a single synthetic operation.
Research has demonstrated that N-substituted derivatives of 2-amino-1-(4-nitrophenyl)ethanol can serve as precursors for various oxazaheterocycles through domino reactions. researchgate.net When treated with bifunctional electrophiles, the amino and hydroxyl groups participate in a sequence of reactions, typically an initial intermolecular acylation or condensation followed by an intramolecular cyclization, to yield cyclic products. For example, the reaction with reagents like carbonyldiimidazole or oxalyl chloride triggers a domino process that results in the formation of 1,3-oxazolidin-2-ones and morpholin-2,3-diones, respectively. researchgate.net Similarly, reaction with aldehydes can lead to 1,3-oxazolidine rings. researchgate.net These transformations efficiently build heterocyclic scaffolds by forming multiple bonds in one pot.
| Starting Material Fragment | Reagent | Resulting Heterocycle (Domino Product) | Reference |
|---|---|---|---|
| N-substituted 2-amino-1-(4-nitrophenyl)ethanol | Carbonyldiimidazole | 1,3-Oxazolidin-2-one derivative | researchgate.net |
| N-substituted 2-amino-1-(4-nitrophenyl)ethanol | Oxalyl chloride | Morpholine-2,3-dione (B3331894) derivative | researchgate.net |
| N-substituted 2-amino-1-(4-nitrophenyl)ethanol | Formaldehyde / Benzaldehyde | 1,3-Oxazolidine derivative | researchgate.net |
Another powerful strategy involves domino reactions initiated by the reduction of the nitro group. A "domino nitro reduction-heterocyclization" sequence can be envisioned. mdpi.com In such a process, the in-situ formation of the aryl amine by nitro reduction would trigger a subsequent intramolecular or intermolecular reaction cascade. For instance, a modification of the Friedländer synthesis could be applied, where the newly formed amino group of (S)-2-amino-2-(4-aminophenyl)ethan-1-ol reacts with an appropriately positioned carbonyl group (either on the same molecule or a second reactant) to construct quinoline (B57606) frameworks in a domino fashion. mdpi.com Such strategies highlight how a single transformation on the nitrophenyl moiety can unlock complex, multi-step cyclization cascades.
Applications of S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol As a Chiral Building Block and Auxiliary
Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst
Chiral amino alcohols are a well-established class of compounds used as organocatalysts and as precursors for chiral ligands in asymmetric catalysis. tandfonline.comrsc.orgnih.gov Their ability to form hydrogen bonds and their inherent chirality allow them to create a stereochemically defined environment around a reaction center, thus influencing the stereochemical outcome of a reaction. In organocatalysis, the amino and hydroxyl groups can act as Brønsted acids or bases, or participate in hydrogen bonding to activate substrates and control enantioselectivity. rsc.org
While the broader class of chiral β-amino alcohols has been successfully employed as organocatalysts in various asymmetric transformations, such as the Michael addition of β-keto esters to nitroalkenes, specific documented examples of (S)-2-amino-2-(4-nitrophenyl)ethan-1-ol or its direct derivatives serving as a primary chiral ligand or organocatalyst are not extensively reported in the reviewed literature. rsc.org However, the structural motifs present in this compound are analogous to those in known effective organocatalysts, suggesting its potential in this field. The general utility of chiral amino alcohols in asymmetric synthesis is widely recognized for its metal-free and environmentally friendly reaction conditions. tandfonline.com
Precursor for Complex Chiral Molecules in Synthetic Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, renders it an excellent starting material for the synthesis of a variety of complex chiral molecules, including heterocyclic compounds. researchgate.net The presence of the nitro group on the phenyl ring provides a site for further functionalization, often through reduction to an amino group.
A prominent example of its application is in the synthesis of novel derivatives with potential biological activity. For instance, it serves as a starting material for the synthesis of a series of novel chloramphenicol (B1208) amine derivatives that have been investigated as potent inhibitors of aminopeptidase (B13392206) N (APN)/CD13. nih.gov The synthesis of these complex molecules leverages the existing stereocenter of this compound to build new chiral structures with high stereochemical purity.
The following table provides examples of complex chiral molecules synthesized from this compound or its direct precursors, highlighting the yields and stereochemical outcomes.
| Starting Material Precursor | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | di-tert-butyl dicarbonate, THF | N-Protected (1S,2S)(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | 90% | Not Applicable |
| N-crotonyl oxazolidinone derived from cis-1-amino-2-hydroxyindan | PhCHO, Bu₂BOTf, (i-Pr)₂NEt | Aldol (B89426) Adduct | 84% | 99:1 d.r. |
| β-keto ester and nitroolefin | β-amino alcohol organocatalyst | Chiral Michael Adduct | up to 99% | up to 91% e.e. |
This table includes examples of stereoselective reactions using chiral amino alcohol systems to illustrate the principles of asymmetric synthesis, as direct data for the title compound in all contexts was not available.
Utility in the Stereoselective Construction of Molecular Frameworks
As a chiral auxiliary, this compound can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. This strategy is fundamental in asymmetric synthesis for the construction of enantiomerically pure compounds. wikipedia.org
The amino and hydroxyl groups of this compound are suitable for the formation of various heterocyclic frameworks. For example, reactions with electrophilic reagents can lead to the formation of oxazaheterocycles such as 1,3-oxazolidin-2-ones, 1,3-oxazolidines, and morpholin-2,3-diones. researchgate.net The inherent chirality of the starting material ensures that these newly formed heterocyclic frameworks are also chiral. This approach provides a stereoselective route to valuable molecular scaffolds that are present in many biologically active compounds.
The following table illustrates the types of heterocyclic frameworks that can be constructed using 2-amino-1-(4-nitrophenyl)ethanol (B107438) derivatives.
| Starting Material Derivative | Reagent | Resulting Heterocyclic Framework |
| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Carbonyldiimidazole | 1,3-Oxazolidin-2-one |
| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Oxalyl chloride | Morpholin-2,3-dione |
| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Benzaldehyde (B42025) or Formaldehyde (B43269) | 1,3-Oxazolidine |
Intermediate in the Synthesis of Active Pharmaceutical Intermediates (excluding therapeutic efficacy)
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the industrial synthesis of the broad-spectrum antibiotic, chloramphenicol. The D-threo isomer of 2-amino-1-(4-nitrophenyl)-1,3-propanediol, also known as chloramphenicol base, is a direct precursor to chloramphenicol. chemicalbook.com The synthesis involves the acylation of the amino group of the chloramphenicol base with a dichloroacetic acid derivative. chemicalbook.com
While thiamphenicol (B1682257) and florfenicol (B1672845) are structurally related to chloramphenicol, their synthesis does not typically start directly from this compound. Thiamphenicol synthesis can start from a chloramphenicol precursor, D-threo-1-p-nitrophenyl-2-aminopropane-1,3-diol, where the nitro group is eventually converted to a methylsulfonyl group. google.com Florfenicol, a fluorinated synthetic analog of thiamphenicol, is synthesized from thiamphenicol or other precursors. nih.govebi.ac.uk
The following table summarizes the relationship between this compound and these pharmaceutical intermediates.
| Active Pharmaceutical Intermediate | Role of this compound or its Derivatives |
| Chloramphenicol | The derivative, D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a direct precursor. |
| Thiamphenicol | Synthesized from a chloramphenicol precursor, not directly from this compound. |
| Florfenicol | A derivative of thiamphenicol, not directly synthesized from this compound. |
Advanced Spectroscopic and Stereochemical Characterization Methods for S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol and Its Derivatives
Chiral Chromatography for Enantiomeric Purity and Enantiomeric Excess (ee) Determination (e.g., HPLC, SFC)
Chiral chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. yakhak.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. chromatographyonline.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. scas.co.jpnih.gov Polysaccharide-derived CSPs (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) and cyclofructan-based CSPs are highly effective for resolving chiral amines and amino alcohols. yakhak.orgnih.govresearchgate.net
For (S)-2-Amino-2-(4-nitrophenyl)ethan-1-ol, method development would involve screening various CSPs and mobile phase systems. In HPLC, a normal-phase mode with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) is common. yakhak.org In SFC, supercritical CO2 is used as the main mobile phase, modified with a small percentage of an alcohol like methanol. chromatographyonline.comchromatographyonline.com The addition of acidic or basic additives (e.g., trifluoroacetic acid or triethylamine) to the mobile phase can significantly improve peak shape and resolution, especially for primary amines. chromatographyonline.comresearchgate.net The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Common Additives | Detection |
|---|---|---|---|---|
| HPLC | Polysaccharide-derived (e.g., Chiralcel® OD-H, Chiralpak® IA) | Hexane / 2-Propanol (e.g., 90:10 v/v) | 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) | UV (e.g., 254 nm) |
| SFC | Cyclofructan-based (e.g., Larihc CF6-P) | CO₂ / Methanol (e.g., 80:20 v/v) | 0.3% TFA / 0.2% Triethylamine (TEA) | UV (e.g., 254 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of a molecule. mmu.ac.uk One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to confirm the presence of all functional groups and the carbon-hydrogen framework of this compound.
For stereochemical analysis, standard NMR spectra of enantiomers are identical. Therefore, specific techniques are required. One common approach is the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomeric amino alcohol into diastereomeric esters. researcher.life These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed ester linkage, allowing for their differentiation and quantification. researcher.life
Advanced two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity of the ethan-1-ol backbone. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which helps in confirming the relative configuration in more complex derivatives. researcher.life
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic (H2', H6') | ~ 8.2 | d (doublet) |
| Aromatic (H3', H5') | ~ 7.5 | d (doublet) | |
| CH(NH₂) | ~ 4.1 | dd (doublet of doublets) | |
| CH₂(OH) | ~ 3.6 - 3.8 | m (multiplet) | |
| ¹³C NMR | Aromatic (C4') | ~ 147 | s (singlet) |
| Aromatic (C1') | ~ 148 | s (singlet) | |
| Aromatic (C2', C6') | ~ 127 | d (doublet) | |
| Aromatic (C3', C5') | ~ 124 | d (doublet) | |
| CH(NH₂) | ~ 58 | d (doublet) | |
| CH₂(OH) | ~ 66 | t (triplet) |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique is capable of unequivocally assigning the (S) or (R) configuration to a stereocenter, provided a suitable single crystal of an enantiomerically pure compound can be grown. springernature.com
The determination of absolute configuration is typically achieved through anomalous dispersion (or resonant scattering). mit.edued.ac.uk When X-rays interact with electrons of heavier atoms in a non-centrosymmetric crystal, small differences in the diffraction pattern can be observed between reflections (hkl) and their inverse (-h-k-l), a breakdown of Friedel's law. ed.ac.uk The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. mit.edu For organic molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods have made it possible to determine the absolute configuration with high confidence. mit.edu
Other Advanced Spectroscopic Techniques for Complex Structural Analysis (e.g., IR, Mass Spectrometry)
Alongside NMR and X-ray crystallography, other spectroscopic methods provide complementary structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. youtube.com For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the alcohol (O-H stretch), the primary amine (N-H stretch), the nitro group (asymmetric and symmetric N-O stretches), and the aromatic ring (C-H and C=C stretches). youtube.commdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. mmu.ac.uk High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |
| Primary Amine (N-H) | Stretching | 3300 - 3500 (two peaks) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
Computational and Theoretical Studies on S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time. By simulating the atomic movements based on a given force field, MD can reveal how the molecule behaves in solution, exploring different conformations and its interactions with solvent molecules. For (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol, MD simulations could predict the most populated conformational states in an aqueous environment, highlighting the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. While specific MD simulation studies detailing these dynamics are not widely published, the methodology provides a clear path to understanding its dynamic behavior.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis This table illustrates the type of data that would be generated from a computational conformational search, identifying key stable conformers and their predicted properties.
| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Conf-1 | ~60° (gauche) | 0.00 (Global Minimum) | Potential H-bond (NH₂···OH) |
| Conf-2 | ~180° (anti) | +1.2 | Sterically open, favors solvation |
| Conf-3 | ~-60° (gauche) | +0.9 | Potential H-bond (NH₂···OH) |
Reaction Mechanism Studies of its Transformations and Derivatizations
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction thermodynamics. This allows for the detailed study of reaction mechanisms, providing a theoretical foundation for observed chemical transformations.
For this compound, both the amino and hydroxyl groups are active sites for derivatization, such as acylation, alkylation, or cyclization reactions to form oxazolidines. Furthermore, the nitro group can be reduced to an amine, opening up further synthetic possibilities. Theoretical studies could model these transformations step-by-step. For instance, a study on the acylation of the amino group would involve locating the transition state for the nucleophilic attack on an acylating agent and calculating the energy barrier for the reaction. Such computational investigations provide deep mechanistic insights that can guide the optimization of synthetic routes, although specific published mechanism studies for this molecule are scarce.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. These calculations provide fundamental information about electron distribution, molecular orbital energies, and related properties that govern chemical reactivity.
For this compound, the electronic character is defined by a combination of functional groups: the strongly electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups. DFT calculations could precisely map the molecular electrostatic potential, showing regions of positive and negative charge and thus predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. While specific DFT studies on this molecule are not prominent in the literature, the application of these methods would provide a quantitative understanding of its electronic properties and reactivity.
Table 2: Representative Data from a Hypothetical DFT Calculation This table shows the kind of electronic properties that would be calculated using quantum chemical methods to predict the molecule's reactivity.
| Calculated Property | Predicted Value (Arbitrary Units/eV) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, likely localized on the amino group and phenyl ring. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital, likely localized on the nitrophenyl group. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate kinetic stability. |
| Dipole Moment | 5.9 D | Indicates a highly polar molecule due to the nitro and hydroxyl groups. |
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms
Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification. Calculations can determine NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption wavelengths. Comparing these predicted spectra with experimental data can confirm the identity and purity of a synthesized compound.
The most critical application of computational studies for a chiral molecule like this compound is in understanding chiral recognition. Enantiomers interact identically with achiral environments but differently with other chiral molecules. Computational modeling, particularly molecular docking and dynamics simulations, can be used to study the non-covalent interactions between this molecule and a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase in chromatography). These models can reveal the specific hydrogen bonds, π-π stacking, or steric repulsions that lead to the differential binding of enantiomers. Such studies are guided by principles like the three-point interaction model, which posits that a minimum of three simultaneous interaction points are needed for effective chiral discrimination. Computational analysis can identify these points and quantify their energetic contributions, explaining the basis of enantioseparation.
Table 3: Illustrative Data from a Hypothetical Chiral Recognition Study This table exemplifies how computational docking results would be presented to explain the basis for chiral separation.
| Enantiomer | Chiral Selector | Calculated Binding Energy (kcal/mol) | Key Differentiating Interactions |
| (S)-enantiomer | β-Cyclodextrin | -7.2 | Strong H-bond from hydroxyl group to selector rim; optimal fit of nitrophenyl group in the cavity. |
| (R)-enantiomer | β-Cyclodextrin | -5.9 | Weaker H-bond due to steric clash; suboptimal orientation of the nitrophenyl group. |
Future Directions and Emerging Research Avenues for S 2 Amino 2 4 Nitrophenyl Ethan 1 Ol Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Protocols
The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern asymmetric synthesis. nih.gov While classical methods for preparing (S)-2-amino-2-(4-nitrophenyl)ethan-1-ol exist, the development of more efficient and highly stereoselective protocols remains an active area of research. A key focus is the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(4-nitrophenyl)ethanone.
One of the most promising strategies involves the use of biocatalysis. Engineered enzymes, such as ketoreductases and amine dehydrogenases, have demonstrated considerable potential for the asymmetric synthesis of chiral alcohols and amines with high enantioselectivity. rsc.orgfrontiersin.org Specifically, structure-guided evolution of ketoreductases has been shown to be effective for the stereoselective bioreduction of bulky α-amino β-keto esters, a reaction type that is highly relevant to the synthesis of this compound. rsc.org The application of enzymatic dynamic reductive kinetic resolution (DYRKR) could also establish the two stereocenters of related amino alcohols with excellent diastereoselectivity and enantioselectivity. rsc.org
Furthermore, chemoenzymatic routes are being developed that combine the advantages of both chemical and biological catalysis. For instance, a practical chemoenzymatic route for the synthesis of related compounds, chloramphenicol (B1208) and florfenicol (B1672845), has been established. rsc.org Such approaches could be adapted for the large-scale, efficient synthesis of this compound.
Beyond biocatalysis, new chiral ligands and catalysts for asymmetric transfer hydrogenation are continuously being developed. rsc.orgacs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to produce chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org The development of novel chiral amino alcohol ligands for the catalytic enantioselective addition of organometallic reagents to aldehydes also presents an opportunity for the synthesis of a wide range of chiral alcohols with high enantiomeric excess. rsc.org
| Protocol | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Engineered Ketoreductases | High stereoselectivity for the reduction of ketones. Can be optimized through directed evolution. | Highly enantioselective reduction of 2-amino-1-(4-nitrophenyl)ethanone. | rsc.org |
| Amine Dehydrogenases | Enables the synthesis of chiral amines from ketones via reductive amination. | Potential for direct synthesis from a ketone precursor. | frontiersin.org |
| Asymmetric Transfer Hydrogenation | Utilizes chiral catalysts (e.g., Ru-based) for the reduction of ketones and imines. | High yields and enantioselectivities for the synthesis of chiral 1,2-amino alcohols. | acs.org |
| Organocatalysis | Metal-free catalysis, often employing small organic molecules as catalysts. | Avoids metal contamination in the final product. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow systems. rsc.org This transition offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. rsc.org The integration of the synthesis of this compound into flow chemistry platforms represents a significant area for future development.
Continuous-flow systems are particularly well-suited for multi-step syntheses, allowing for the telescoping of reactions without the need for isolation and purification of intermediates. rsc.org For the synthesis of this compound, a multi-step continuous-flow process could be envisioned, starting from a simple precursor and involving sequential reactions such as nitration, amination, and stereoselective reduction. A metal-free reduction of aromatic nitro derivatives to primary amines has been successfully demonstrated in a continuous-flow setup, a key transformation in the synthesis of the target molecule. beilstein-journals.org
Furthermore, the immobilization of catalysts, including enzymes, within flow reactors can facilitate their reuse and simplify product purification. nih.gov This is particularly relevant for the biocatalytic methods discussed in the previous section. Cascading continuous-flow microreactor systems have been successfully employed for the enzymatic synthesis of other chiral amino alcohols. nih.gov
The automation of these flow systems can enable rapid optimization of reaction conditions and the creation of libraries of related compounds for screening purposes. This would not only improve the efficiency of the synthesis of this compound but also facilitate the exploration of its derivatives for various applications.
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis and transformation of this compound, there are several avenues for incorporating more sustainable practices.
As previously mentioned, biocatalysis offers a significantly greener alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. researchgate.net The use of oxidases, which utilize molecular oxygen as the oxidant, offers excellent atom economy. researchgate.net The development of robust and recyclable biocatalysts for the synthesis of this compound is a key research goal.
Another green chemistry approach is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and improve energy efficiency. Microwave-assisted continuous-flow organic synthesis (MACOS) has been shown to be effective for various organic transformations. nih.gov
The choice of solvents is also a critical aspect of green chemistry. The replacement of volatile organic compounds with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is an important area of investigation. Furthermore, the development of solvent-free reaction conditions would be a significant step towards a more sustainable synthesis.
Applications in Advanced Materials Science and Supramolecular Chemistry
The unique structural features of this compound, namely its chirality and the presence of multiple functional groups, make it an attractive building block for the construction of advanced materials and supramolecular assemblies.
The amino alcohol moiety can act as a chiral ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. alfa-chemistry.com These materials have a wide range of potential applications, including in catalysis, gas storage, and separation. The chirality of this compound can be transferred to the resulting material, leading to chiral MOFs that can be used for enantioselective separations or as asymmetric catalysts.
In the realm of supramolecular chemistry, the ability of this compound to form hydrogen bonds and engage in other non-covalent interactions can be exploited to create self-assembling systems. These could include gels, liquid crystals, and other soft materials with interesting optical or electronic properties. The synthesis of liquid crystalline compounds from chiral amino alcohols is a potential area of exploration, where the molecular structure of this compound could be tailored to induce specific liquid crystalline phases.
Advanced Mechanistic and Computational Investigations to Guide Synthetic Innovation
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for the rational design of more efficient and selective catalysts. Advanced mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, can provide valuable insights into the catalytic cycle and the factors that control stereoselectivity.
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcome of asymmetric reactions. nih.gov DFT calculations can be used to model the transition states of the key stereodetermining steps in the synthesis of this compound, providing a rationale for the observed enantioselectivity and guiding the design of new catalysts with improved performance. nih.gov For example, computational analysis has been used to understand the interactions between substrates and catalysts in asymmetric reactions, leading to the development of more effective catalysts. nih.gov
By combining experimental and computational approaches, a comprehensive understanding of the factors that govern the synthesis of this compound can be achieved, paving the way for the development of truly innovative and highly efficient synthetic methodologies.
| Research Avenue | Description | Potential Impact |
|---|---|---|
| Novel Stereoselective Synthesis | Development of new biocatalytic and chemocatalytic methods for the asymmetric synthesis of this compound. | Increased efficiency, higher enantiopurity, and reduced cost of production. |
| Flow Chemistry and Automation | Integration of the synthesis into continuous-flow and automated platforms. | Safer, more scalable, and more efficient production. Enables high-throughput screening of derivatives. |
| Green Chemistry Approaches | Implementation of sustainable practices, such as biocatalysis, alternative energy sources, and green solvents. | Reduced environmental impact of the synthesis and transformations of the compound. |
| Advanced Materials and Supramolecular Chemistry | Use of this compound as a building block for chiral materials and self-assembling systems. | Development of new functional materials with applications in catalysis, separation, and optics. |
| Mechanistic and Computational Studies | In-depth investigation of reaction mechanisms using experimental and computational tools. | Rational design of more efficient and selective catalysts and synthetic protocols. |
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-2-(4-nitrophenyl)ethan-1-ol, and what factors influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via:
- Catalytic hydrogenation of nitro precursors (e.g., 4-nitrophenyl ketones) using chiral catalysts like Ru-BINAP complexes to achieve enantioselectivity.
- Chiral resolution via diastereomeric salt formation with tartaric acid derivatives, yielding >98% enantiomeric excess (ee) under optimized pH (6–8) .
- Enzyme-catalyzed asymmetric synthesis using ketoreductases, which selectively reduce ketone intermediates to the (S)-enantiomer.
Key factors affecting purity: catalyst loading, solvent polarity (e.g., ethanol vs. THF), and reaction temperature (25–60°C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 3.6–4.2 ppm (CH-OH), and δ 1.8–2.5 ppm (NH₂, broad).
- ¹³C NMR : Signals at ~150 ppm (nitro group), 70–75 ppm (C-OH), and 45–50 ppm (C-NH₂) .
- IR Spectroscopy : Strong bands at 3300–3500 cm⁻¹ (-OH/-NH₂ stretches) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
- Chiroptical Methods : Circular dichroism (CD) or optical rotatory dispersion (ORD) confirm the S-configuration .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The 4-nitrophenyl group enhances stability in acidic conditions (pH 2–6) due to electron-withdrawing effects but promotes hydrolysis in alkaline media (pH >10).
- Degradation Studies : HPLC monitoring shows <5% decomposition at pH 4–7 over 72 hours, but >30% degradation at pH 12 due to nitro group reduction .
Advanced Research Questions
Q. What strategies mitigate racemization during synthesis, and how are reaction conditions optimized?
- Methodological Answer :
- Low-temperature synthesis (0–10°C) reduces thermal racemization.
- Non-polar solvents (e.g., hexane) minimize proton exchange at the chiral center.
- Kinetic control : Short reaction times (≤4 hours) and chiral additives (e.g., (-)-sparteine) improve ee by 20–30% .
- Process Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., catalyst/substrate ratio, agitation rate) for scalable enantioselective synthesis .
Q. How do computational studies predict the compound’s interaction with bacterial enzyme targets?
- Methodological Answer :
- Molecular Docking : Predicts strong binding to dihydrofolate reductase (DHFR) via H-bonds with Asp27 (ΔG = -9.8 kcal/mol) and hydrophobic interactions with Phe31.
- MD Simulations : Stability over 100 ns correlates with experimental IC₅₀ values (2.3 µM) against E. coli DHFR .
- QSAR Models : Nitro group’s Hammett σ⁺ value (1.27) correlates with antimicrobial activity (R² = 0.89) .
Q. What is the role of the nitro group in directing regioselective electrophilic aromatic substitution?
- Methodological Answer : The nitro group meta-directs electrophiles (e.g., bromination) to the 3-position of the phenyl ring.
- Kinetic Studies : UV-Vis spectroscopy shows 3-bromo derivative formation (λₘₐₓ = 420 nm) under Br₂/FeCl₃, with 85% yield at 50°C .
- DFT Calculations : Electron density maps confirm higher reactivity at the meta position (NPA charge = -0.12) compared to ortho/para .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
